
4-Butyl-1,3-dioxolan-2-one
Descripción general
Descripción
4-Butyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C₇H₁₂O₃. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by its stability and versatility, making it a valuable substance in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Butyl-1,3-dioxolan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl₄) and the employment of in situ acetal exchange processes are common .
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, sodium borohydride (NaBH₄).
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields lactones or related cleavage products, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
4-Butyl-1,3-dioxolan-2-one has diverse applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: Research explores its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It serves as a monomer for the synthesis of biodegradable polymers like polylactic acid (PLA).
Mecanismo De Acción
The mechanism of action of 4-Butyl-1,3-dioxolan-2-one involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . The compound’s reactivity with electrophiles and nucleophiles is facilitated by the presence of the dioxolane ring, which can undergo ring-opening and other transformations under specific conditions .
Comparación Con Compuestos Similares
1,3-Dioxane: Another cyclic acetal with a six-membered ring, offering similar stability but differing in ring size and reactivity.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, known for its peroxide-like properties.
1,3-Dioxolan-4-one: A related compound used in asymmetric synthesis and as a chiral acyl anion equivalent.
Uniqueness: 4-Butyl-1,3-dioxolan-2-one is unique due to its specific ring structure and the presence of a butyl group, which influences its physical and chemical properties. Its stability and versatility make it a valuable compound in various applications, distinguishing it from other dioxolanes and dioxanes .
Propiedades
IUPAC Name |
4-butyl-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-6-5-9-7(8)10-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDROQGXGPRQQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COC(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560783 | |
| Record name | 4-Butyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66675-43-2 | |
| Record name | 4-Butyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


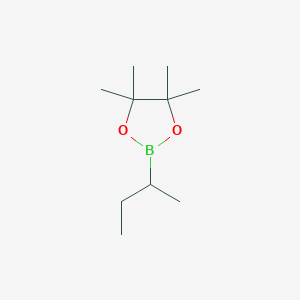
![2-[(1-Ethylpropyl)amino]ethanol](/img/structure/B3055670.png)
![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)
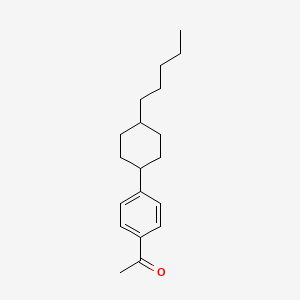
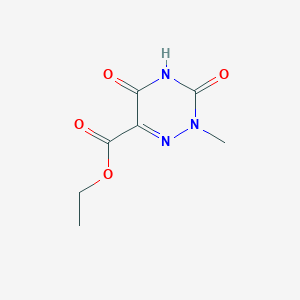
![Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]-](/img/structure/B3055677.png)
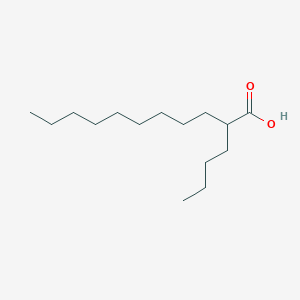

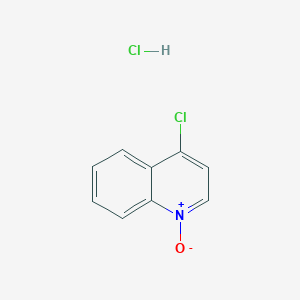

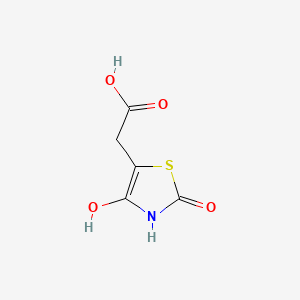

![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)
![N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide](/img/structure/B3055690.png)
